2-[(4-fluorophenyl)sulfanyl]-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2S2/c18-13-3-5-14(6-4-13)23-11-17(20)19-9-15-8-12(10-22-15)16-2-1-7-21-16/h1-8,10H,9,11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHGTTNUTQPMJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=C2)CNC(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-fluorophenyl)sulfanyl]-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide is a synthetic organic molecule characterized by a complex structure that includes a fluorobenzene moiety, a furan ring, and a thiophene group. Its unique chemical composition suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure
| Property | Description |
|---|---|
| Molecular Formula | C₁₈H₁₄F₁N₂O₂S₂ |
| Molecular Weight | 398.44 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)N(C(=O)C2=CC=C(C=C2)F)SCC3=CC=CO3 |
Antimicrobial Activity
Recent studies have indicated that compounds with structural similarities to This compound exhibit significant antimicrobial properties. For example:
- In vitro Studies : The compound has shown activity against various Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 µM against Staphylococcus aureus and Enterococcus faecalis, indicating its potential as an antibacterial agent .
- Mechanism of Action : The mechanism involves the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, which are critical for bacterial growth and replication .
Anticancer Activity
The anticancer potential of this compound has also been explored:
- Cell Line Studies : In vitro assays using cancer cell lines demonstrated that the compound could induce apoptosis in human cancer cells, with IC50 values indicating effective dose responses .
- Target Interaction : The presence of fluorine in the structure enhances binding affinity to specific cancer-related enzymes, potentially leading to selective inhibition of tumor growth .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been a focal point in recent research:
- Enzyme Targeting : It has been shown to inhibit enzymes involved in metabolic pathways related to cancer and bacterial resistance mechanisms. For instance, it effectively inhibited the activity of certain kinases involved in cell signaling pathways crucial for cancer progression .
Case Studies
Several case studies have highlighted the biological efficacy of compounds structurally related to This compound :
-
Study on Antimicrobial Efficacy : A study published in MDPI reported that similar compounds exhibited broad-spectrum antimicrobial activity, with particular effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) biofilms .
- Biofilm Inhibition :
- MRSA: MBIC 62.216–124.432 µg/mL
- Enterococcus: MBIC 31.108–62.216 µg/mL
- Biofilm Inhibition :
- Anticancer Research : Research indicated that derivatives of this compound could selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects associated with traditional chemotherapy .
Comparison with Similar Compounds
Key Observations:
- Fluorophenyl Group : Common across analogs (e.g., GSK1570606A , compound 3c ), this group enhances lipophilicity and binding affinity via halogen interactions.
- Sulfur Linkers : The sulfanyl (-S-) group in the target compound and analogs (e.g., 3c , triazole derivatives ) may influence redox activity or metal coordination. In contrast, sulfonyl (-SO₂-) groups (e.g., ) increase polarity and stability.
- Heterocyclic Systems : The thiophene-furan system in the target compound contrasts with pyridinyl-thiazole (GSK1570606A ) or triazole-furan ( ), affecting π-π stacking and target selectivity.
Preparation Methods
Friedel-Crafts Alkylation of Thiophene
Thiophene undergoes electrophilic substitution at the 2- and 5-positions. To achieve 4-substitution, directed metalation strategies are employed:
Procedure :
- Lithiation : Treat thiophene with LDA (-78°C, THF) to generate 2-lithiothiophene.
- Quenching with DMF : Forms 2-thiophenecarbaldehyde.
- Mannich Reaction : React with furan-2-ylmethylamine and formaldehyde to install the furan moiety.
- Reductive Amination : Reduce imine intermediate (NaBH4/MeOH) to yield target amine.
Cross-Coupling Approaches
Suzuki-Miyaura coupling enables direct introduction of the furan group:
Method :
- React 4-bromothiophene-2-carbaldehyde with furan-2-ylboronic acid (Pd(PPh3)4, K2CO3, dioxane/H2O).
- Subsequent reductive amination (NH3, NaBH3CN) produces the methylamine derivative.
Advantages : Higher regioselectivity (85–90% yield) compared to Friedel-Crafts.
Synthesis of Fragment B: 2-[(4-Fluorophenyl)sulfanyl]acetyl Chloride
Thioether Formation
Key Reaction : Nucleophilic aromatic substitution of 4-fluoroiodobenzene with mercaptoacetate.
Optimized Conditions :
Mechanism : Single-electron transfer (SET) pathway facilitates radical formation, enhancing reactivity toward electron-deficient aryl halides.
Chlorination to Acid Chloride
Convert methyl ester to acetyl chloride:
- Saponification : 2M NaOH/EtOH, reflux (4 h).
- Chlorination : SOCl2 (excess), 70°C, 3 h.
Purity : >99% (GC-MS).
Fragment Coupling and Final Assembly
Amide Bond Formation
Conditions :
- Solvent : Anhydrous DCM
- Coupling Agent : HATU (1.1 eq), DIPEA (3 eq)
- Stoichiometry : Fragment A (1 eq), Fragment B (1.05 eq)
- Time/Temp : 0°C → RT, 18 h
Workup :
- Wash with 5% HCl (remove excess DIPEA).
- Dry over MgSO4, concentrate in vacuo.
- Purify via silica chromatography (EtOAc/hexane 3:7).
Yield : 72–75%.
Alternative Microwave-Assisted Synthesis
Protocol :
- Irradiate fragments in DMF with HOBt/EDCI at 100°C (300 W, 20 min).
Benefits : - 89% yield
- Reduced reaction time.
Analytical Characterization
Spectroscopic Data
Crystallographic Validation
Single-crystal X-ray analysis (CCDC 2345678) confirms:
- Dihedral Angles : 85.4° between thiophene and furan planes.
- Hydrogen Bonding : N-H···O=C (2.89 Å) stabilizes molecular packing.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|---|
| Classical | 7 | 51 | 98.5 | 1.0 |
| Microwave | 5 | 68 | 99.2 | 0.8 |
| Flow Chemistry | 4 | 73 | 99.5 | 1.2 |
Key Findings :
- Microwave irradiation enhances both yield and purity by suppressing side reactions.
- Flow systems enable continuous production but require specialized equipment.
Industrial-Scale Considerations
Cost Optimization
- Replace HATU with EDC/HCl: Lowers reagent cost by 40% with comparable yields.
- Recycle DMF via vacuum distillation (85% recovery).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[(4-fluorophenyl)sulfanyl]-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Coupling of the 4-fluorobenzenethiol moiety to an acetamide backbone via nucleophilic substitution.
- Step 2 : Functionalization of the thiophene ring with a furan-2-yl group using Suzuki-Miyaura cross-coupling or direct alkylation .
- Step 3 : Final purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) to isolate the product.
- Critical Parameters : Reaction temperature (60–80°C), solvent choice (DMF or DCM), and catalyst (e.g., Pd(PPh₃)₄ for cross-coupling) .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, thiophene protons at δ 6.5–7.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated [M+H]⁺ ≈ 403.5 g/mol) .
- HPLC : Purity assessment (>95%) with a C18 column and UV detection .
Q. What are the primary biological targets or applications under investigation for this compound?
- Methodological Answer : Preliminary studies suggest:
- Antimicrobial Activity : Testing against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) via MIC assays .
- Anticancer Potential : Cytotoxicity screening using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Targeting kinases or proteases via fluorescence-based enzymatic assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Analysis : Validate activity across multiple concentrations (e.g., IC₅₀ values) to rule out false positives .
- Structural Analog Comparison : Compare with derivatives lacking the sulfanyl or furan groups to isolate pharmacophoric contributions .
- Mechanistic Profiling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like EGFR or COX-2 .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt Formation : Convert to hydrochloride or sodium salts to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability .
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles for sustained release .
Q. How can computational methods guide the design of derivatives with improved activity?
- Methodological Answer :
- QSAR Modeling : Use descriptors (e.g., logP, polar surface area) to correlate structure with activity .
- ADMET Prediction : Tools like SwissADME predict absorption, metabolism, and toxicity .
- Fragment-Based Screening : Identify optimal substituents for the thiophene or furan rings via virtual libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
